5-Methoxy-5-oxopentanoic acid, also known as monomethyl glutaric acid, is a small organic molecule with the chemical formula C6H10O4 and a molar mass of 146.14 g/mol []. It is classified as a dicarboxylic acid monoester, meaning it contains two carboxylic acid groups (-COOH) and a single ester group (-COO-).
5-Methoxy-5-oxopentanoic acid is an endogenous metabolite, meaning it is naturally produced by the human body []. It is formed during the metabolism of certain amino acids, including leucine, isoleucine, and valine []. These amino acids are essential for various biological functions, and their breakdown produces various metabolites, including 5-methoxy-5-oxopentanoic acid.
While the specific research applications of 5-methoxy-5-oxopentanoic acid are still under investigation, it has been identified in studies related to:
5-Methoxy-5-oxopentanoic acid is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. This compound is categorized as an endogenous metabolite, meaning it is produced naturally within the human body. Structurally, it is related to glutaric acid and features a methoxy group (-OCH₃) attached to the carbon chain, which influences its chemical properties and biological activities .
These reactions are significant for its potential applications in organic synthesis and medicinal chemistry.
As an endogenous metabolite, 5-Methoxy-5-oxopentanoic acid plays a role in metabolic pathways within the human body. Its biological activity includes:
The synthesis of 5-Methoxy-5-oxopentanoic acid can be achieved through several methods:
These synthetic routes are valuable for producing the compound in laboratory settings for research purposes.
Several compounds share structural similarities with 5-Methoxy-5-oxopentanoic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | Contains an additional methyl group |
5-O-methyl-glutamic acid | C6H11NO4 | Contains nitrogen; involved in neurotransmission |
5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | C8H14O4 | Features two methyl groups; used in proteomics research |
The uniqueness of 5-Methoxy-5-oxopentanoic acid lies in its specific structure and role as an endogenous metabolite, which differentiates it from these similar compounds. Its potential applications in metabolic studies further enhance its significance in scientific research .
The study of 5-methoxy-5-oxopentanoic acid traces back to early investigations into glutaric acid derivatives. Glutaric acid, a five-carbon dicarboxylic acid, was first isolated in 1840 by Gerardus Johannes Mulder. The monomethyl ester variant gained attention in the mid-20th century as a precursor for biodegradable plastics and pharmaceutical agents. For instance, its synthesis via glutaric anhydride and methanol was reported in 1954, achieving a 70% yield. However, early methods faced challenges such as byproduct formation (e.g., dimethyl glutarate) and inefficient purification.
The compound’s structural simplicity—a methyl ester group at the terminal carboxyl—facilitates its integration into larger biomolecules. This property has made it a staple in peptide synthesis, particularly in protecting carboxyl groups during solid-phase peptide synthesis.
5-Methoxy-5-oxopentanoic acid plays a pivotal role in microbial and mammalian metabolism. In Pseudomonas putida, it participates in the β-oxidation pathway, where it is catabolized into acetyl-CoA and propionyl-CoA. This pathway is evolutionarily conserved, highlighting its metabolic indispensability. The enzyme glutaryl-CoA dehydrogenase, which catalyzes the conversion of glutaryl-CoA to crotonyl-CoA, is critical in humans; its deficiency causes glutaric acidemia type 1 (GA1), a severe neurodegenerative disorder.
Interestingly, bacterial homologs of this pathway suggest horizontal gene transfer events, underscoring the compound’s ancient metabolic roots.
Recent studies have expanded the compound’s applications:
Despite these advances, key gaps persist:
The compound’s reactivity stems from its dual functional groups: a methyl ester and a free carboxyl. Quantum mechanical calculations predict its preference for nucleophilic acyl substitution at the ester group, enabling diverse derivatizations. In aqueous solutions, it exhibits a pKa of 4.62, favoring deprotonation under physiological conditions.
Irritant